6,7-Dichlorochromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichlorochromone is a chemical compound with the molecular formula C9H4Cl2O2 It is a derivative of chromone, a naturally occurring compound found in various plants Chromones are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,7-Dichlorochromone can be synthesized through several methods. One common method involves the chlorination of chromone using chlorine gas or other chlorinating agents. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature conditions to ensure selective chlorination at the 6 and 7 positions.
Another method involves the cyclization of 2,4-dichlorophenylacetic acid with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the chromone ring with chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichlorochromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. These reactions often require specific solvents and temperature control.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides. These reactions may require the presence of a catalyst and specific reaction conditions to achieve high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized chromone derivatives with different biological and chemical properties.
Aplicaciones Científicas De Investigación
6,7-Dichlorochromone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research on this compound and its derivatives focuses on developing new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dichlorochromone involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various enzymes and receptors. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its derivatives may interact with DNA or proteins, leading to antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
6,7-Dichlorochromone can be compared with other similar compounds, such as:
6,8-Dichlorochromone: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
6,7-Dichloroquinoline: A quinoline derivative with similar chlorine substitution, used in different chemical and biological applications.
6,8-Dichlorocoumarin: A coumarin derivative with chlorine atoms at the 6 and 8 positions, known for its unique photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
288399-53-1 |
---|---|
Fórmula molecular |
C9H4Cl2O2 |
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
6,7-dichlorochromen-4-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H |
Clave InChI |
UZTLURXESPNHDF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CC(=C(C=C2C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.